

An In-depth Technical Guide to 1-methoxy-4-(1-methylethyl)benzene

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Compound of Interest

Compound Name: **4-Isopropylanisole**

Cat. No.: **B1583350**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methoxy-4-(1-methylethyl)benzene, also known by synonyms such as **4-isopropylanisole** and p-methoxycumene, is an aromatic organic compound with the chemical formula C₁₀H₁₄O. [1] Its structure, featuring a methoxy group and an isopropyl group attached to a benzene ring, makes it a subject of interest in various chemical and biological studies. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic characterization, and potential applications, particularly in the realm of drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of 1-methoxy-4-(1-methylethyl)benzene is presented in Table 1.

Property	Value	Reference
IUPAC Name	1-methoxy-4-(1-methylethyl)benzene	
Synonyms	4-Isopropylanisole, p-Isopropylanisole, 4-Methoxycumene	[2]
CAS Number	4132-48-3	[1]
Molecular Formula	C ₁₀ H ₁₄ O	[1]
Molecular Weight	150.22 g/mol	[2]
Appearance	Colorless liquid	[3]
Boiling Point	210-213 °C	[3]
Density	0.935 - 0.946 g/mL at 20-25 °C	[3][4]
Refractive Index	1.501 - 1.505 at 20 °C	[3]
Solubility	Soluble in water (73.21 mg/L at 25 °C, est.)	[3]

Synthesis

The primary method for the synthesis of 1-methoxy-4-(1-methylethyl)benzene is the Friedel-Crafts alkylation of anisole. This electrophilic aromatic substitution reaction introduces an isopropyl group onto the anisole ring, predominantly at the para position due to the ortho-, para-directing effect of the methoxy group.

Experimental Protocol: Friedel-Crafts Alkylation of Anisole

This protocol describes a representative procedure for the synthesis of 1-methoxy-4-(1-methylethyl)benzene.

Materials:

- Anisole
- 2-Propanol (Isopropyl alcohol)
- Sulfuric acid (concentrated)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Dichloromethane (or other suitable organic solvent)
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anisole and an excess of 2-propanol.
- Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring. The sulfuric acid acts as the catalyst.
- After the addition of the acid, remove the ice bath and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash it with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid.
- Extract the organic layer with a suitable solvent like dichloromethane.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

- The crude product can be purified by fractional distillation to obtain pure 1-methoxy-4-(1-methylethyl)benzene.

Spectroscopic Data

The structural elucidation of 1-methoxy-4-(1-methylethyl)benzene is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.2	Doublet	6H	-CH(CH ₃) ₂
~2.8-3.0	Septet	1H	-CH(CH ₃) ₂
~3.8	Singlet	3H	-OCH ₃
~6.8	Doublet	2H	Aromatic protons ortho to -OCH ₃
~7.1	Doublet	2H	Aromatic protons ortho to -CH(CH ₃) ₂

¹³C NMR: The carbon NMR spectrum shows distinct peaks for each carbon atom in a unique chemical environment.

Chemical Shift (δ , ppm)	Assignment
~24	-CH(CH ₃) ₂
~33	-CH(CH ₃) ₂
~55	-OCH ₃
~113	Aromatic C ortho to -OCH ₃
~127	Aromatic C ortho to -CH(CH ₃) ₂
~147	Aromatic C attached to -CH(CH ₃) ₂
~158	Aromatic C attached to -OCH ₃

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
~2850-3000	C-H stretch	Aliphatic (isopropyl and methoxy)
~3000-3100	C-H stretch	Aromatic
~1610, ~1510	C=C stretch	Aromatic ring
~1245	C-O stretch	Aryl ether
~1040	C-O stretch	Aryl ether

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion peak ($[M]^+$) is observed at $m/z = 150$. A prominent fragment is typically seen at $m/z = 135$, corresponding to the loss of a methyl group ($[M-CH_3]^+$).^[2]

Applications in Drug Development and Biological Activity

While primarily used in the fragrance and flavor industry, 1-methoxy-4-(1-methylethyl)benzene has been investigated for its potential biological activities.

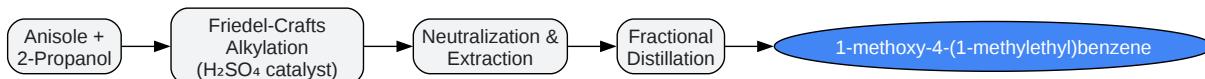
- **Antimicrobial and Anti-inflammatory Potential:** Some studies suggest that this compound may possess antimicrobial and anti-inflammatory properties, though further research is needed to elucidate the mechanisms of action.[\[5\]](#)
- **Molecular Docking Studies:** A notable study utilized molecular docking to evaluate the binding affinity of 1-methoxy-4-(1-methylethyl)benzene against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.[\[5\]](#) The results indicated a binding energy comparable to some established antiviral drugs, suggesting its potential as a scaffold for the development of novel antiviral agents.[\[5\]](#)

Currently, there is no direct evidence to suggest that 1-methoxy-4-(1-methylethyl)benzene modulates specific signaling pathways. However, its potential biological activities warrant further investigation into its interactions with cellular targets and pathways.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1-methoxy-4-(1-methylethyl)benzene.

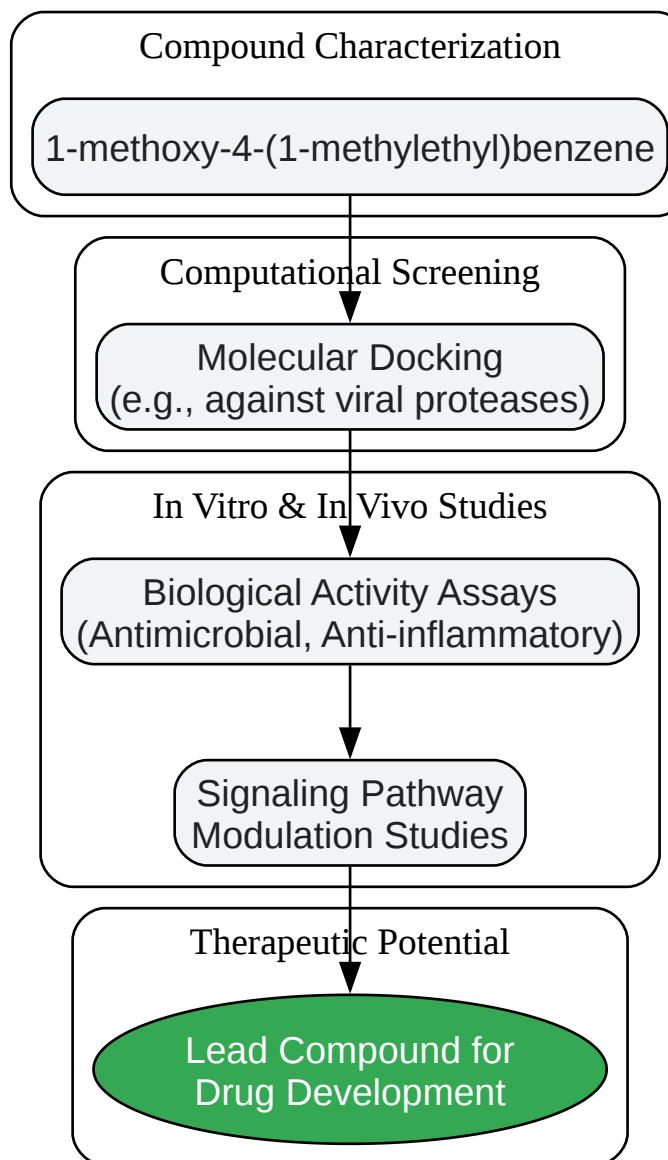


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A simplified workflow for the synthesis of 1-methoxy-4-(1-methylethyl)benzene.

Logical Relationship in Drug Discovery

This diagram outlines a logical progression from the compound to its potential therapeutic application based on current research.



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Logical progression from compound identification to potential therapeutic application.

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